![molecular formula C18H20N2OS B2425221 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207050-52-9](/img/structure/B2425221.png)

3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

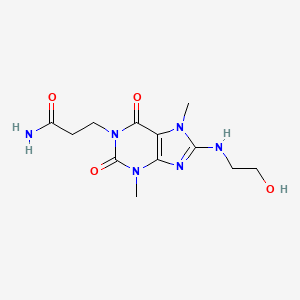

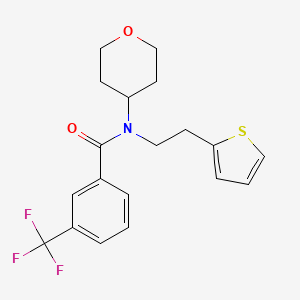

The compound “3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of molecules known as thieno[2,3-d]pyrimidin-4-ones . These molecules have been found to exhibit excellent potency and selectivity against certain receptors, making them significant in the field of medicinal chemistry .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized through a variety of methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is crucial to their function. The PI3K lipid kinase, for example, is involved in cancer progression and is a fruitful target for cancer control . Thieno[2,3-d]pyrimidin-4-ones have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones undergo a variety of chemical reactions. For instance, the methylene group of the compound can be deprotonated to afford an ion pair, which then undergoes an intramolecular nucleophilic addition at the nitrile group . This reaction sequence can lead to the formation of various intermediates and ultimately the final product .Applications De Recherche Scientifique

- Researchers have explored the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one (the core structure of STL105362). This reaction allows the synthesis of diverse 3-ArS/ArSe derivatives with high yields (up to 95%). The process is operationally simple, mild, and compatible with various functional groups .

- Structure-activity relationship studies led to the discovery of potent derivatives related to STL105362. Notably, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) demonstrated remarkable inhibitory activity against ROCK I and ROCK II enzymes, with IC50 values of 0.004 μM and 0.001 μM, respectively .

- Phosphodiesterase10A (PDE10A) inhibitors are sought after for treating neurodegenerative conditions. While not directly studied for PDE10A inhibition, STL105362 derivatives could be evaluated in this context .

- The synthesis of STL105362 involves interesting steps, such as the reaction between glucose and pyridine in ethanol followed by acid treatment. Researchers could further optimize and explore alternative synthetic routes .

Metal-Free C-3 Chalcogenation

ROCK Inhibitor

Phosphodiesterase Inhibition

Synthetic Methodology Development

Mécanisme D'action

Target of Action

The primary target of STL105362 is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

STL105362 inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Cyt-bd by STL105362 affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .

Pharmacokinetics

It is known that the compound exhibits significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of STL105362’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .

Orientations Futures

Thieno[2,3-d]pyrimidin-4-ones have shown promise in various areas of research, particularly in the field of medicinal chemistry . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Additionally, new synthetic approaches could be explored to further expand the diversity and potential applications of this class of compounds .

Propriétés

IUPAC Name |

3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKRBSRYIHCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)